Cas no 90929-73-0 (2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone)

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone structure
90929-73-0 structure
商品名:2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
CAS番号:90929-73-0
MF:C9H7BrN2O
メガワット:239.068681001663
CID:798991
PubChem ID:13285356

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
    • 3-bromoacetyl-7-azaindole
    • ETHANONE, 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-
    • 2-BROMO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHAN-1-ONE
    • 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone
    • 3-bromoacetylindole
    • 1H-Pyrrolo[2,3-b]pyridine, ethanone deriv. (ZCI)
    • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (ACI)
    • 2-Bromo-1-[1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one
    • 2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
    • インチ: 1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
    • InChIKey: HRNCQDZUEOUQJP-UHFFFAOYSA-N
    • ほほえんだ: O=C(CBr)C1C2C(=NC=CC=2)NC=1

計算された属性

  • せいみつぶんしりょう: 134.04800
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 7

じっけんとくせい

  • 密度みつど: 1.71
  • ゆうかいてん: 280-282 ºC
  • PSA: 48.91000
  • LogP: 1.26850

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-120360-1.0g
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
90929-73-0 95%
1g
$589.0 2023-06-08
Chemenu
CM149552-1g
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
90929-73-0 95%+
1g
$656 2024-07-20
TRC
B800670-100mg
2-Bromo-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)ethanone
90929-73-0
100mg
$ 365.00 2022-06-06
Enamine
EN300-120360-100mg
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
90929-73-0 95.0%
100mg
$205.0 2023-10-03
Enamine
EN300-120360-1000mg
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
90929-73-0 95.0%
1000mg
$589.0 2023-10-03
1PlusChem
1P00H2NP-1g
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-
90929-73-0 95%
1g
$690.00 2025-02-28
1PlusChem
1P00H2NP-10g
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-
90929-73-0 95%
10g
$3192.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1074200-1g
2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
90929-73-0 98%
1g
¥5374.00 2024-04-25
Enamine
EN300-120360-10000mg
2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
90929-73-0 95.0%
10000mg
$2532.0 2023-10-03
Aaron
AR00H2W1-2.5g
Ethanone, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-
90929-73-0 95%
2.5g
$1612.00 2025-01-24

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  50 °C
リファレンス
ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors
Bandarage, Upul K.; Cao, Jingrong; Come, Jon H.; Court, John J.; Gao, Huai; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(15), 2622-2626

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 10 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors
Wang, Linan; Qi, Junhui; Fan, Meixia; Yao, Lei, Chemical Biology & Drug Design, 2021, 98(6), 969-978

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt; reflux
1.2 Solvents: Dichloromethane ;  reflux; 40 min, reflux
1.3 Solvents: Water ;  cooled
リファレンス
Synthesis and Antitumor Activity of 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles
Diana, Patrizia; Carbone, Anna; Barraja, Paola; Montalbano, Alessandra; Parrino, Barbara; et al, ChemMedChem, 2011, 6(7), 1300-1309

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt; reflux
1.2 Solvents: Dichloromethane ;  reflux; 40 min, reflux
リファレンス
Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analogues
Carbone, Anna; Parrino, Barbara; Di Vita, Gloria; Attanzio, Alessandro; Spano, Virginia; et al, Marine Drugs, 2015, 13(1), 460-492

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  40 min, reflux
リファレンス
Synthesis and antitumor activity of new thiazole nortopsentin analogs
Spano, Virginia; Attanzio, Alessandro; Cascioferro, Stella ; Carbone, Anna; Montalbano, Alessandra; et al, Marine Drugs, 2016, 14(12), 226/1-226/18

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analogues
Parrino, Barbara; Attanzio, Alessandro; Spano, Virginia; Cascioferro, Stella; Montalbano, Alessandra; et al, European Journal of Medicinal Chemistry, 2017, 138, 371-383

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Reactivity of 1H-pyrrolo[2,3-b]pyridine. II. Synthesis of 3-(β-haloethyl)-7-azaindole
Galvez, C.; Viladoms, P., Journal of Heterocyclic Chemistry, 1984, 21(2), 421-3

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  40 min, reflux
リファレンス
Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models
Carbone, Anna; Pennati, Marzia; Parrino, Barbara; Lopergolo, Alessia; Barraja, Paola; et al, Journal of Medicinal Chemistry, 2013, 56(17), 7060-7072

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Raw materials

2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:90929-73-0)2-Bromo-1-(1h-pyrrolo2,3-bpyridin-3-yl)ethanone
A860657
清らかである:99%
はかる:1g
価格 ($):515.0